molecular formula C6H12O6 B10777410 3-Deoxy-D-gluconic acid CAS No. 1518-59-8

3-Deoxy-D-gluconic acid

Katalognummer: B10777410
CAS-Nummer: 1518-59-8
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: YGMNHEPVTNXLLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance as a Key Metabolic Intermediate in Biological Systems

3-Deoxy-D-gluconic acid is a pivotal intermediate in several central metabolic pathways, most notably the Entner-Doudoroff (ED) pathway. cymitquimica.com The ED pathway serves as an alternative to the more commonly known glycolysis pathway for the degradation of glucose. wikipedia.org In this pathway, glucose is first converted to gluconate, which is then dehydrated to form this compound. researchgate.netrcsb.org Subsequently, this intermediate is either phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) in the semi-phosphorylative ED pathway or directly cleaved in the non-phosphorylative ED pathway. researchgate.net

The cleavage of KDPG by KDPG aldolase (B8822740) yields pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can then enter other metabolic routes for energy production. wikipedia.org This makes this compound a critical link in the catabolism of glucose and gluconic acid in many bacteria, such as Pseudomonas strains. sigmaaldrich.com

Beyond glucose metabolism, this compound is also an intermediate in the breakdown of other carbohydrates. For instance, it is involved in the metabolism of uronic acids in Escherichia coli and the degradation of polygalacturonates, a major component of pectin (B1162225), in plant pathogenic bacteria like Erwinia chrysanthemi. sigmaaldrich.comnih.gov In some organisms, it is formed from D-mannonate through the action of mannonate dehydratase. ecmdb.ca Furthermore, research has shown its role in the metabolism of alginate, a polysaccharide found in brown algae, where it can be produced from the breakdown products of alginate. mdpi.com Its presence has been detected in all domains of life, highlighting its fundamental role in cellular metabolism. hmdb.canih.gov

The table below summarizes the key metabolic pathways in which this compound participates and the organisms where these pathways are prominent.

Metabolic PathwayPrecursor(s)Key Enzyme(s)Organism(s)
Entner-Doudoroff (ED) PathwayD-GluconateGluconate dehydratase researchgate.netrcsb.orgBacteria (e.g., Pseudomonas, E. coli), Archaea researchgate.netsigmaaldrich.com
Hexuronate MetabolismD-Glucuronate, D-GalacturonateUronate isomerase, Mannonate dehydratase sigmaaldrich.comnih.govEscherichia coli nih.gov
Pectin DegradationPolygalacturonatesPectate lyases, 2-keto-3-deoxygluconate (B102576) oxidoreductase Erwinia chrysanthemi sigmaaldrich.com
Alginate MetabolismAlginateAlginate lyases Flavobacterium sp. mdpi.com

Historical Context of its Discovery and Recognition in Metabolic Pathways

The recognition of this compound's importance is intrinsically linked to the elucidation of the Entner-Doudoroff pathway in the early 1950s. In 1952, Nathan Entner and Michael Doudoroff published their work on the oxidation of glucose and gluconic acid in Pseudomonas saccharophila, which led to the proposal of this novel metabolic route. sigmaaldrich.com Their research laid the foundation for understanding how this bacterium could metabolize glucose differently from the established glycolytic pathway.

Subsequent research in the following years further solidified the role of this compound as a key intermediate. Studies on Pseudomonas fluorescens helped in the purification and characterization of 6-phosphogluconate dehydrase, an enzyme crucial for the pathway. sigmaaldrich.com By the late 1950s and early 1960s, the significance of this intermediate was expanded beyond glucose metabolism with the discovery of its role in uronic acid metabolism in Escherichia coli. sigmaaldrich.comnih.gov Researchers like Gilbert Ashwell and M. A. Cynkin were instrumental in purifying and characterizing the enzymes involved, such as uronic acid isomerase and 2-keto-3-deoxy-D-gluconokinase. sigmaaldrich.com

The genetic basis for the regulation of this compound metabolism in E. coli K-12, known as the kdg regulon, was later described, revealing a sophisticated system for controlling the uptake and degradation of this compound. nih.gov More recent investigations have continued to uncover the diversity of pathways involving this compound, including its role in the non-phosphorylative Entner-Doudoroff pathway in hyperthermophilic archaea like Sulfolobus solfataricus and in the metabolism of complex polysaccharides like alginate. researchgate.netrcsb.orgmdpi.com These discoveries have been aided by advancements in techniques such as isotopic labeling and enzyme assays to validate its formation and function within these pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1518-59-8

Molekularformel

C6H12O6

Molekulargewicht

180.16 g/mol

IUPAC-Name

2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)

InChI-Schlüssel

YGMNHEPVTNXLLS-UHFFFAOYSA-N

Isomerische SMILES

C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O

Kanonische SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Metabolic Pathways and Catabolism of 3 Deoxy D Gluconic Acid

Overview of 2-Dehydro-3-Deoxy-D-gluconic Acid Catabolic Processes in Microbial Systems

2-Dehydro-3-deoxy-D-gluconic acid (KDG) is a pivotal intermediate in the carbohydrate metabolism of many microbes. It is particularly significant in pathways that break down uronic acids, pectin (B1162225), and alginate.

Role in Carbon Source Utilization and Energy Production in Bacteria

In various bacteria, KDG serves as a crucial link in the catabolism of sugars, providing carbon skeletons that can be channeled into energy production and biosynthesis. For instance, in the hyperthermophilic archaeon Sulfolobus solfataricus, KDG is a key substrate in the non-phosphorylative Entner-Doudoroff (ED) pathway. In this pathway, KDG is cleaved into pyruvate (B1213749) and glyceraldehyde, which are then further metabolized to generate energy. The ability of some bacterial enzymes to process KDG and its derivatives highlights its metabolic versatility. Furthermore, KDG is an intermediate in the metabolism of glucose and gluconic acid in some Pseudomonas strains and in the degradation of polygalacturonates in Erwinia chrysanthemi. sigmaaldrich.com

The Entner-Doudoroff Pathway and its Interconnection with 3-Deoxy-D-gluconic Acid Metabolism

The Entner-Doudoroff (ED) pathway is a primary route for glucose degradation in many Gram-negative bacteria and some Gram-positive bacteria and archaea. wikipedia.org This pathway is intrinsically linked to the metabolism of this compound.

Phosphorylative and Non-Phosphorylative Branches

The ED pathway has several variations, including phosphorylative, semi-phosphorylative, and non-phosphorylative branches, which can sometimes coexist in a single organism like Sulfolobus solfataricus. wikipedia.orgfrontiersin.org

Phosphorylative ED Pathway: In the classic ED pathway, glucose is first phosphorylated to glucose-6-phosphate. wikipedia.org This is eventually converted to 6-phosphogluconate, which is then dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is then cleaved into pyruvate and glyceraldehyde-3-phosphate. researchgate.net

Non-Phosphorylative ED (npED) Pathway: Found in organisms like the thermoacidophilic archaeon Picrophilus torridus, this pathway does not involve phosphorylation in its initial steps. wikipedia.orgnih.gov Glucose is oxidized to gluconate, which is then dehydrated to KDG. researchgate.net KDG is subsequently cleaved by KDG aldolase (B8822740) into pyruvate and glyceraldehyde. wikipedia.orgresearchgate.net The glyceraldehyde is then oxidized to glycerate, which is phosphorylated to 2-phosphoglycerate before being converted to pyruvate. wikipedia.orgnih.gov This pathway does not yield a net production of ATP. wikipedia.org

Semi-Phosphorylative ED (spED) Pathway: This variation is found in halophilic euryarchaea and some Clostridium species. wikipedia.org In this pathway, glucose is oxidized to gluconate, which is then converted to KDG. wikipedia.org KDG is then phosphorylated by KDG kinase to form KDPG, which then enters the latter part of the phosphorylative pathway. wikipedia.orgnih.gov

Glucose and Gluconate Degradation via this compound Intermediates

Both glucose and gluconate can be degraded through pathways involving this compound intermediates. In the non-phosphorylative and semi-phosphorylative ED pathways, glucose is first oxidized to D-gluconate. researchgate.netplos.org D-gluconate is then dehydrated to form KDG. researchgate.netplos.org In some bacteria, D-gluconic acid can be directly utilized and enter these pathways. researchgate.net For example, crude extracts from the extremely halophilic bacterium M6 can convert gluconic acid to KDG, which is then further metabolized. cdnsciencepub.com This highlights the central role of KDG as an intermediate in the breakdown of these common carbon sources. sigmaaldrich.comrsc.org

Hexuronate and Uronic Acid Metabolism Leading to this compound

Hexuronates, such as D-glucuronic acid and D-galacturonic acid, are important carbon sources for many bacteria, especially those in the gut microbiome. nih.govasm.org The catabolism of these uronic acids often converges on the formation of this compound. sigmaaldrich.com

Pathways in Escherichia coli and other Enterobacteriaceae

In Escherichia coli and other members of the Enterobacteriaceae family, several pathways exist for the utilization of hexuronates, ultimately leading to KDG. nih.govasm.org

In the classical "isomerase pathway," D-galacturonate and D-glucuronate are transported into the cell and isomerized to D-tagaturonate and D-fructuronate, respectively. researchgate.netplos.org These are then reduced to D-altronate and D-mannonate. researchgate.netplos.org Subsequent dehydration of D-altronate and D-mannonate yields 2-keto-3-deoxy-D-gluconate (KDG). asm.orgresearchgate.netplos.org This KDG is then phosphorylated to KDPG and cleaved into pyruvate and glyceraldehyde-3-phosphate. asm.org

The regulation of these pathways is complex, involving transcription factors such as ExuR and UxuR in E. coli. nih.gov Recent research has also identified alternative pathways and regulatory networks for hexuronate utilization in various Proteobacteria. nih.gov For instance, under osmotic stress conditions, E. coli may utilize alternative enzymes like 5-keto-4-deoxyuronate isomerase (KduI) and 2-deoxy-D-gluconate 3-dehydrogenase (KduD) in the metabolism of galacturonate and glucuronate. plos.org

Degradation of Polygalacturonates and Pectin

This compound, primarily in its ionized form 2-keto-3-deoxy-D-gluconate (KDG), is a crucial intermediate in the microbial breakdown of pectin, a major component of terrestrial plant cell walls. pnas.orgmpg.de Pectin-rich materials are abundant and their degradation by microorganisms is a significant part of the natural carbon cycle. mpg.de Plant pathogenic microbes, such as those from the genera Dickeya and Pectobacterium, as well as fungi like Aspergillus, efficiently degrade pectin, leading to the formation of KDG. biorxiv.org

The catabolic process begins with the action of extracellular enzymes, including pectate lyases and polygalacturonases, which cleave polygalacturonate (the main chain of pectin) into smaller unsaturated and saturated oligomers. biorxiv.orgwur.nl These smaller molecules are transported into the bacterial cell. Inside the cytoplasm, a series of enzymatic reactions converts these oligomers into a common metabolic stream.

A key enzyme, KdgF, catalyzes the conversion of unsaturated galacturonate into 5-keto-4-deoxyuronate (DKI). mpg.debiorxiv.org Subsequently, the enzyme KduI isomerizes DKI into 2,5-diketo-3-deoxygluconate (DKII). biorxiv.org The pathway culminates in the reduction of DKII by the oxidoreductase KduD to yield KDG. biorxiv.org This final product, KDG, is then phosphorylated by a specific kinase (KdgK) and cleaved by an aldolase (KdgA) into pyruvate and phosphoglyceraldehyde, which enter central metabolic pathways like glycolysis. pnas.orgbiorxiv.org The convergence of different pectin degradation pathways on the formation of KDG underscores its importance as a central metabolite. pnas.orgbiorxiv.org

Table 1: Key Enzymes in Pectin Degradation Leading to 2-Keto-3-deoxy-D-gluconate (KDG)

Enzyme Function Pathway Step
Pectate Lyases Cleavage of polygalacturonate Extracellular degradation
Polygalacturonases Hydrolysis of polygalacturonate Extracellular degradation
KdgF Conversion of unsaturated galacturonate Intracellular processing
KduI (Isomerase) Converts DKI to DKII Intracellular processing
KduD (Oxidoreductase) Reduces DKII to KDG Final step to KDG formation
KdgK (Kinase) Phosphorylates KDG to KDPG Entry into Entner-Doudoroff pathway
KdgA (Aldolase) Cleaves KDPG Formation of pyruvate and G3P

Alginate Assimilation Pathways Involving this compound Derivatives

In marine environments, this compound (as KDG) is a central intermediate in the assimilation of alginate, a major polysaccharide in the cell walls of brown algae. pnas.org The breakdown of this abundant biomass is critical for the marine carbon cycle. pnas.org Bacteria capable of utilizing alginate possess specialized enzymatic machinery to convert the polymer into metabolites that can enter central metabolism. frontiersin.org

The process is initiated by extracellular alginate lyases that depolymerize alginate into unsaturated monosaccharides. researchgate.netmdpi.com These monomers are then converted, either spontaneously or enzymatically by proteins like KdgF, into 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH). frontiersin.orgmdpi.comkyoto-u.ac.jp DEH is a key intermediate specific to this pathway. mdpi.com

An NADPH-dependent DEH reductase then reduces DEH to 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netmdpi.com From this point, the pathway mirrors the final steps of pectin degradation. KDG is phosphorylated by 2-dehydro-3-deoxygluconokinase (KdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). frontiersin.orgmdpi.comresearchgate.net KDPG is subsequently cleaved by KDPG aldolase (Eda) into pyruvate and glyceraldehyde-3-phosphate, which are then assimilated via the Entner-Doudoroff pathway. mdpi.comoup.com

Recent research has also identified a novel alginate conversion pathway in some bacteria that proceeds through different intermediates, namely 5-dehydro-4-deoxy-d-glucuronate (B1240748) (DDG) and 3-deoxy-d-glycerol-2,5-hexdiulosonate (DGH), before ultimately converging to form KDG. acs.org

Metabolism of Analogues: Insights from Fluorinated 3-Deoxy-D-glucose and 3-Deoxy-3-fluoro-D-gluconic Acid in Biological Systems

Fluorinated analogues of carbohydrates, such as 3-deoxy-3-fluoro-D-glucose (3FG), serve as powerful tools for investigating metabolic pathways due to their unique properties, which allow for tracking and analysis by methods like 19F NMR spectroscopy. nih.govnih.gov The study of these analogues provides significant insights into the metabolism and enzymatic processing related to this compound.

In mammalian systems, the primary metabolic routes for 3FG are direct oxidation and reduction, rather than glycolysis. nih.gov In the liver and kidney cortex of rabbits, 3FG is oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid . nih.gov This fluorinated acid can be further phosphorylated to create 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov Concurrently, 3FG is also reduced by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3FS), which can be further metabolized. nih.gov The ability to monitor these fluorinated products with 19F NMR makes 3FG a valuable tracer for assessing glucose dehydrogenase and aldose reductase activity in vivo. nih.gov

In insects like Locusta migratoria, 3FG is also metabolized, though it exhibits toxicity. uwindsor.cacdnsciencepub.com It is converted to 3-deoxy-3-fluoro-D-glucitol (3FGL) and can be glycolyzed as far as triose sugars. uwindsor.ca In the bacterium Pseudomonas fluorescens, cell-free extracts metabolize 3FG to 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-2-oxo-D-gluconic acid. researchgate.net

Furthermore, phosphorylated versions of these analogues, such as 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and the corresponding 6-phosphate, have been synthesized and shown to act as competitive inhibitors of key enzymes in glucose metabolism, including phosphoglucomutase and UDPG-pyrophosphorylase. researchgate.net This inhibitory action highlights how strategic fluorination can be used to probe enzyme specificity and function.

Table 2: Metabolic Products of 3-Deoxy-3-fluoro-D-glucose (3FG) in Various Biological Systems

Biological System Key Metabolic Products from 3FG Reference
Mammals (Rabbit liver/kidney) 3-deoxy-3-fluoro-D-gluconic acid, 3-deoxy-3-fluoro-D-gluconate-6-phosphate, 3-deoxy-3-fluoro-D-sorbitol (3FS) nih.gov
Insects (Locusta migratoria) 3-deoxy-3-fluoro-D-glucitol (3FGL), Triose sugars uwindsor.cacdnsciencepub.com
Bacteria (Pseudomonas fluorescens) 3-deoxy-3-fluoro-D-gluconic acid, 3-deoxy-3-fluoro-2-oxo-D-gluconic acid researchgate.net

Enzymology of 3 Deoxy D Gluconic Acid Transformations

D-Gluconate Dehydratase (GAD): Catalysis and Substrate Specificity

D-Gluconate dehydratase (GAD) is a key enzyme that initiates the entry of D-gluconate into the non-phosphorylative and semi-phosphorylative variants of the Entner-Doudoroff pathway by converting it to 2-keto-3-deoxy-D-gluconate (KDG). wikipedia.org This dehydration reaction is a critical step in the metabolic pathways of various microorganisms, including archaea and bacteria. portlandpress.com

The enzyme belongs to the IlvD/EDD protein family, which also includes dihydroxy acid, 6-phosphogluconate, and pentonate dehydratases. researchgate.net Members of this family are characterized by their involvement in diverse biosynthetic and carbohydrate metabolic pathways and typically function as homotetramers. researchgate.net GAD catalyzes an elimination reaction where a hydroxyl group from C3 and a proton from C2 of D-gluconate are removed, resulting in the formation of a water molecule. researchgate.net

Catalytic Mechanism and Active Site: The catalytic mechanism of GAD involves a general base-catalyzed abstraction of a proton alpha to a carboxylate group, forming an enediolate intermediate. nih.gov The active site contains conserved residues crucial for catalysis, including those for binding a magnesium ion (Mg²⁺), which acts as a cofactor. nih.govuniprot.org In the enolase superfamily, to which some GADs belong, the active site features metal-binding residues and a catalytic dyad, such as Tyr157-Arg149 in one studied example. nih.gov

Substrate Specificity: While highly specific for D-gluconate, some GADs exhibit promiscuous activity with other sugar acids. For instance, the D-gluconate dehydratase from Saccharolobus solfataricus can also dehydrate D-galactonate, albeit at a much lower efficiency. portlandpress.comuniprot.org Studies on various GADs have shown a wide range of catalytic efficiencies and substrate specificities. Some exhibit high efficiency for D-mannonate dehydration, while others show low efficiency for both D-mannonate and D-gluconate. nih.govnih.gov The enzyme from Thermoproteus tenax, for example, is specific for D-gluconate and does not utilize D-galactonate as a substrate. uniprot.org

Enzyme SourceSubstrate(s)Relative Activity (%)Kinetic Parameters
Saccharolobus solfataricusD-Gluconate100K_m: 0.45 mM, V_max: 0.15 U/mg
D-Galactonate<3K_m: 0.81 mM
D-Galactoheptonate<3
Thermoproteus tenaxD-Gluconate100
D-GalactonateNot a substrate
Chromohalobacter salexigensD-Mannosek_cat: 0.02 s⁻¹
D-Gluconatek_cat: 0.04 s⁻¹

2-Keto-3-Deoxy-D-gluconate Kinase (KDG Kinase): Phosphorylation Mechanisms

Following its formation, 2-keto-3-deoxy-D-gluconate (KDG) is phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KDG kinase or KdgK) to produce 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG). uniprot.org This phosphorylation is a critical step in the semi-phosphorylative Entner-Doudoroff pathway, preparing the molecule for subsequent cleavage. wikipedia.orgfrontiersin.org

ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase Activity

KDG kinase is a phosphotransferase that utilizes ATP as a phosphate (B84403) donor. wikipedia.org The systematic name for this enzyme is ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase. wikipedia.orgebi.ac.ukgenome.jp The reaction catalyzed is:

ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate ebi.ac.ukecmdb.caebi.ac.uk

This enzyme belongs to the family of transferases and is specific for transferring phosphorus-containing groups to an alcohol group as an acceptor. wikipedia.orgebi.ac.uk KDG kinase from E. coli shows no activity with the galactose analogue, 2-dehydro-3-deoxy-D-galactonate. genome.jp In some organisms like Haloferax volcanii, two isoforms of KDG kinase exist: a constitutive KDGK-1 involved in glucose degradation and an inducible KDGK-2 likely participating in galactose catabolism.

EnzymeEC NumberSubstratesProducts
2-Keto-3-deoxy-D-gluconate Kinase2.7.1.45ATP, 2-dehydro-3-deoxy-D-gluconateADP, 6-phospho-2-dehydro-3-deoxy-D-gluconate

2-Keto-3-Deoxy-6-phospho-D-gluconate Aldolase (B8822740) (KDPG Aldolase): Cleavage Reactions

2-Keto-3-deoxy-6-phospho-D-gluconate aldolase (KDPG aldolase) is a key enzyme of the Entner-Doudoroff pathway, where it catalyzes the reversible cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG). pnas.orgnih.govresearchgate.net This enzyme is classified as a class I aldolase, utilizing a Schiff base intermediate in its reaction mechanism. pnas.orgnih.gov

The enzyme is typically a trimer, with each subunit forming an eight-strand α/β-barrel structure. wikipedia.orgnih.gov The active site is located on the carboxylic side of this barrel. wikipedia.orgnih.gov

Pyruvate (B1213749) and Glyceraldehyde-3-Phosphate Production

KDPG aldolase catalyzes the retro-aldol cleavage of KDPG into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate. wikipedia.orgebi.ac.ukuniprot.org The reaction is reversible and stereospecific. wikipedia.orguniprot.org

Reaction Mechanism: The mechanism involves the formation of a Schiff base between the keto group of the substrate and a lysine (B10760008) residue (Lys-133 in E. coli) in the active site. pnas.orgwikipedia.org A glutamate (B1630785) residue (Glu-45 in E. coli) acts as a general base catalyst, facilitating the carbon-carbon bond cleavage. pnas.orgwikipedia.org The reaction proceeds through a carbinolamine intermediate which is then dehydrated to form the Schiff base. pnas.orgwikipedia.org Following cleavage, the glyceraldehyde-3-phosphate is released, and the pyruvate-enamine intermediate is hydrolyzed to release pyruvate and regenerate the free enzyme. wikipedia.orgebi.ac.uk

EnzymeEC NumberReactionProducts
KDPG Aldolase4.1.2.142-dehydro-3-deoxy-D-gluconate 6-phosphate ⇌ pyruvate + D-glyceraldehyde 3-phosphatePyruvate, D-Glyceraldehyde-3-phosphate

While the primary substrate is KDPG, some KDPG aldolases can act on other substrates. The enzyme from Sulfolobus solfataricus, for instance, can cleave the non-phosphorylated KDG, although with much lower efficiency. expasy.org The E. coli enzyme can also cleave related substrates like 2-keto-3-deoxy-6-phosphogalactonate. uniprot.org

Other Related Enzymes: Dehydrogenases and Isomerases in Associated Pathways

Beyond the core enzymes of the ED pathway, other enzymes such as dehydrogenases and isomerases are involved in metabolic pathways connected to 3-deoxy-D-gluconic acid.

2-Keto-3-deoxy-D-gluconate Dehydrogenase (KduD)

2-Keto-3-deoxy-D-gluconate dehydrogenase (KduD), also known as 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, is an oxidoreductase that plays a role in hexuronate catabolism, particularly under osmotic stress conditions. uniprot.orgunam.mx

This enzyme catalyzes the reversible, NADH-dependent reduction of 2,5-diketo-3-deoxygluconate to 2-keto-3-deoxygluconate (B102576) (KDG). uniprot.orgmybiosource.com It can also, to a lesser extent, reduce 5-keto-D-gluconate and oxidize D-gluconate. uniprot.org In some bacteria, KduD is part of a metabolic pathway for unsaturated uronic acids derived from the breakdown of glycosaminoglycans. rcsb.org In certain E. coli strains, KduD has also been shown to exhibit 20-ketosteroid reductase activity. uniprot.orgunam.mx

EnzymeEC NumberFunction
2-Keto-3-deoxy-D-gluconate Dehydrogenase (KduD)1.1.1.127Catalyzes the reversible reduction of 2,5-diketo-3-deoxygluconate to 2-keto-3-deoxygluconate. uniprot.org

Isomerases are also crucial in related pathways. For example, in the degradation of D-galacturonate, uronate isomerase (UxaC) is involved in the initial steps that eventually lead to the formation of KDG. frontiersin.org Similarly, 5-deoxy-glucuronate isomerase is involved in the isomerization of 5-deoxy-glucuronate to 5-dehydro-2-deoxy-D-gluconate. uniprot.org These enzymes highlight the metabolic versatility and interconnectedness of pathways involving KDG.

Mannonate Dehydratase and Aldonate Dehydratases

The transformation of sugar acids into 2-keto-3-deoxy sugar acids is a critical step in many microbial metabolic pathways. Mannonate dehydratase (ManD) and other aldonate dehydratases are key enzymes that catalyze the dehydration of their respective substrates to form 2-keto-3-deoxy-D-gluconate (KDG), an alternative name for this compound. mdpi.com

Mannonate dehydratases (EC 4.2.1.8) are enzymes that catalyze the conversion of D-mannonate to KDG. mdpi.comwikipedia.org These enzymes are part of various metabolic routes, including hexuronic acid metabolism. mdpi.com A significant portion of research has focused on the D-mannonate dehydratase (ManD) subgroup within the enolase superfamily (ENS). nih.govacs.org This superfamily is characterized by members sharing a common structural motif and a general base-catalyzed mechanism to form an enediolate intermediate. nih.govacs.org

Initial assumptions of the ManD subgroup being isofunctional have been revised by large-scale experimental studies. nih.govnih.gov A study that characterized 42 members of the ManD subgroup revealed significant divergence in both substrate specificity and catalytic efficiency. nih.gov The enzymes were broadly classified into three categories based on their activity with D-mannonate and D-gluconate. nih.govacs.orgnih.gov

Some members of the ManD subgroup were found to be high-efficiency, specific D-mannonate dehydratases. acs.orgillinois.edu Others were low-efficiency enzymes that could act on D-mannonate, D-gluconate, or both. acs.orgillinois.edu Surprisingly, this functional diversity means the ManD subgroup also contains D-gluconate dehydratases (GlcDs) that catalyze the anti-dehydration of D-gluconate to produce the same product, 2-keto-3-deoxy-D-gluconate. acs.org The product, KDG, is subsequently metabolized in pathways like the Entner-Doudoroff pathway, where it is cleaved into pyruvate and other intermediates. nih.gov

Aldonate dehydratases are a broader class of enzymes that includes mannonate and gluconate dehydratases. msu.ruresearchgate.net For instance, D-gluconate dehydratase is a key enzyme in the non-phosphorylative Entner-Doudoroff pathway found in archaea like Sulfolobus solfataricus, where it directly converts D-gluconate to KDG. researchgate.net The enzyme from Thermoproteus tenax has been used for the efficient biocatalytic synthesis of stereochemically pure KDG from D-gluconate. nih.govresearchgate.net

Catalytic Properties of Enzymes in the D-Mannonate Dehydratase (ManD) Subgroup. nih.govacs.orgillinois.edu
Enzyme CategoryPrimary Substrate(s)ProductCatalytic Efficiency (kcat/KM)Notes
High-Efficiency ManDD-Mannonate2-Keto-3-deoxy-D-gluconate103 to 104 M-1s-1Specific for D-mannonate; performs syn-dehydration. acs.org
Low-Efficiency/Promiscuous DehydrataseD-Mannonate and/or D-Gluconate2-Keto-3-deoxy-D-gluconate101 to 102 M-1s-1Can be specific for one substrate or act on both.
D-Gluconate Dehydratase (GlcD)D-Gluconate2-Keto-3-deoxy-D-gluconateVariable (classified within low-efficiency group)Performs anti-dehydration of D-gluconate. acs.org
Inactive ProteinsNone testedN/ANo activity detectedNo dehydration activity with a library of 72 acid sugars. acs.org

Glucose Dehydrogenase in 3-Deoxy-3-fluoro-D-glucose Metabolism

The metabolism of fluorinated glucose analogs provides valuable insights into biochemical pathways and enzyme activities in vivo. 3-Deoxy-3-fluoro-D-glucose (3-FG) is a glucose analog whose metabolic fate has been investigated in various organisms, revealing that its primary metabolic routes are direct oxidation and reduction rather than glycolysis or the pentose (B10789219) phosphate shunt. nih.govuwindsor.ca

In mammalian systems, a key transformation of 3-FG is its oxidation to 3-deoxy-3-fluoro-D-gluconic acid. nih.gov This reaction is catalyzed by glucose dehydrogenase. nih.gov Studies using 19F NMR and gas chromatography-mass spectrometry on rabbit tissues identified 3-deoxy-3-fluoro-D-gluconic acid as a significant metabolite in the liver and kidney cortex following administration of 3-FG. nih.gov

The metabolic pathway does not terminate with the formation of the fluorinated gluconic acid. Evidence suggests that it is further phosphorylated to produce 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov This subsequent step is believed to derive directly from the fluorinated gluconic acid, highlighting a specific metabolic sequence for this compound. nih.gov

While glucose dehydrogenase is responsible for the oxidation pathway, other enzymes can also metabolize 3-FG. For instance, aldose reductase can reduce 3-FG to 3-deoxy-3-fluoro-D-sorbitol (3-FS). nih.govcdnsciencepub.com The presence and activity of these competing enzymes, such as aldose reductase and glucose dehydrogenase, determine the metabolic profile of 3-FG in different tissues. nih.gov

Key Enzymes and Products in 3-Deoxy-3-fluoro-D-glucose (3-FG) Metabolism. nih.gov
EnzymeSubstrateProductObserved In
Glucose Dehydrogenase3-Deoxy-3-fluoro-D-glucose3-Deoxy-3-fluoro-D-gluconic acidLiver, Kidney Cortex (Rabbit)
Unknown Kinase3-Deoxy-3-fluoro-D-gluconic acid3-Deoxy-3-fluoro-D-gluconate-6-phosphateLiver, Kidney Cortex (Rabbit)
Aldose Reductase3-Deoxy-3-fluoro-D-glucose3-Deoxy-3-fluoro-D-sorbitolCerebral Tissue, Lens, Fat Body
Sorbitol Dehydrogenase3-Deoxy-3-fluoro-D-sorbitol3-Deoxy-3-fluoro-D-fructoseCerebral Tissue (Rat)

Genetic and Regulatory Control of 3 Deoxy D Gluconic Acid Metabolism

The kdg Regulon in Escherichia coli K-12

In Escherichia coli K-12, the genes responsible for the transport and subsequent breakdown of KDG are organized into a regulon. nih.gov A regulon is a group of genes and operons located at different positions on the chromosome that are controlled by a single regulatory protein. The metabolism of KDG to pyruvate (B1213749) and glyceraldehyde-3-phosphate is catalyzed by two key inducible enzymes: 2-keto-3-deoxygluconate (B102576) kinase (KDGK) and 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (KDPG aldolase). nih.gov

The central controller of the kdg regulon is the product of the kdgR gene. nih.govunam.mx This gene encodes a repressor protein, KdgR, which belongs to the IclR family of transcriptional regulators. uniprot.orgkegg.jp The KdgR protein functions as a negative regulator, meaning it binds to specific DNA sequences to block the transcription of its target genes. nih.govuniprot.org

Genetic studies have mapped the kdgR locus to minute 36 on the E. coli chromosome. nih.gov The genes under its control are located elsewhere and include:

kdgT : Encodes the specific transport system for KDG uptake. nih.govpsu.edu

kdgK : The structural gene for KDG kinase, located at minute 69. nih.gov

kdgA (or eda ): Encodes KDPG aldolase, a key enzyme of the Entner-Doudoroff pathway. nih.govnih.gov

The negative control by the KdgR repressor has been demonstrated through several lines of evidence. Mutations in the kdgR gene lead to the constitutive (continuous) expression of the uptake system, kinase, and aldolase. nih.gov Furthermore, the wild-type kdgR+ allele is dominant over the mutant constitutive allele, which is characteristic of a system controlled by a repressor protein. nih.gov This demonstrates that the KdgR protein actively represses the operons of the kdg regulon in the absence of an inducer. nih.gov

Table 1: Key Genes in the E. coli K-12 kdg Regulon

GeneProtein ProductFunctionChromosomal Location (min)Reference
kdgRKdgR RepressorNegative transcriptional regulator of the kdg regulon36 nih.gov
kdgTKDG PermeaseTransport of KDG into the cellNot specified in results nih.govpsu.edu
kdgKKDG KinasePhosphorylation of KDG69 nih.gov
kdgA (eda)KDPG AldolaseCleavage of KDPG to pyruvate and glyceraldehyde-3-phosphateNot specified in results nih.govnih.gov

Enzyme induction is the process where the synthesis of an enzyme is triggered by the presence of a specific molecule, the inducer. numberanalytics.com In the kdg regulon, the true inducer is KDG itself. microbiologyresearch.org In the absence of KDG, the KdgR repressor binds to operator sites located near the promoters of the kdgT, kdgK, and eda genes, physically blocking RNA polymerase from initiating transcription. uniprot.orgnih.govresearchgate.net

When KDG enters the cell or is produced from the breakdown of hexuronates, it binds to the KdgR repressor protein. microbiologyresearch.orgfrontiersin.org This binding event causes a conformational change in the repressor, which reduces its affinity for the operator DNA sequences. frontiersin.org The KdgR-inducer complex then detaches from the DNA, lifting the repression and allowing the transcription of the structural genes. frontiersin.org

The regulation of the eda gene is particularly complex, as it is controlled by multiple promoters, each responding to different metabolic signals. nih.gov

P1 Promoter : Regulated by GntR and controls induction during growth on gluconate. nih.gov

P2 Promoter : Regulated by KdgR and controls induction during growth on glucuronate and galacturonate. nih.gov

P4 Promoter : Controls induction in response to phosphate (B84403) limitation and carbon starvation. nih.gov

This multi-level regulation allows the eda gene product, KDPG aldolase, to serve as a central enzyme in various catabolic pathways. researchgate.netpsu.edu The regulation of the kdg regulon is also subject to catabolite repression, a global control system that ensures preferential use of glucose over other carbon sources. nih.govmicrobiologyresearch.org

Regulatory Genes (kdgR) and Operon Control

Comparative Genomic Analysis of Hexuronate Metabolism Genes and Regulation

The metabolism of hexuronates (like D-glucuronate and D-galacturonate) is a key pathway leading to the formation of KDG. asm.org Comparative genomic analyses across various Gammaproteobacteria have revealed significant diversity in the genetic organization and regulation of these pathways. asm.orgasm.org

In E. coli, hexuronate metabolism is controlled by two related transcription factors from the GntR family: UxuR and ExuR. asm.orgresearchgate.net UxuR specifically controls D-glucuronate metabolism, while ExuR represses genes involved in the metabolism of all hexuronates. asm.orgasm.org These regulators work in concert with KdgR, which controls the downstream catabolism of the common intermediate, KDG. asm.org

Comparative studies have shown that the content and organization of these regulons vary among different bacterial lineages. asm.org For instance, while Escherichia, Shigella, and Yersinia possess both UxuR and ExuR regulators, other bacteria may have different combinations or alternative regulatory systems. asm.org Analysis of the DNA binding sites for these regulators has shown differences in their consensus sequences, reflecting their distinct regulatory roles. asm.orgresearchgate.net These analyses also identify links between the UxuR/ExuR regulons and adjacent regulatory systems like the KdgR regulon. asm.orgresearchgate.net

In the plant pathogen Erwinia chrysanthemi (now Dickeya dadantii), the KdgR repressor has a much broader role, controlling not only the catabolic genes but also genes encoding pectinases, which are crucial for its virulence. nih.govresearchgate.net The KdgR protein from E. chrysanthemi was shown to be functional in E. coli. nih.gov Despite this functional similarity, the amino acid sequences of the KdgR repressors from E. coli and Bacillus subtilis show no significant similarity, indicating convergent evolution of this regulatory function. microbiologyresearch.org

Evolutionary Conservation of Metabolic Pathways Related to 3-Deoxy-D-gluconic Acid

The metabolic pathways that funnel various sugar acids towards KDG are ancient and have undergone significant evolutionary restructuring. researchgate.netasm.org The Entner-Doudoroff (ED) pathway, for which KDG is a key intermediate, is considered an ancient pathway for glucose catabolism, possibly predating the more common Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. researchgate.net

The isomerase pathway for hexuronate utilization, which converts D-glucuronate and D-galacturonate to KDG, is conserved across many Gammaproteobacteria, including the orders Enterobacteriales, Vibrionales, and Pasteurellales. nih.gov This pathway involves a common isomerase (UxaC) and pairs of hydrolases and oxidoreductases specific to each hexuronate. asm.org

Phylogenetic analysis of the UxuR and ExuR regulators suggests that a gene duplication event occurred early in the evolution of Gammaproteobacteria, giving rise to these two distinct regulatory proteins before their diversification within specific taxonomic groups. asm.org The distribution and composition of the regulons they control appear to have been shaped by subsequent gene loss and horizontal gene transfer events, leading to the observed diversity in hexuronate catabolic capabilities among different species. asm.orgnih.gov

The conservation of KDG production pathways has also been observed in mammals, including humans, although for a different purpose. nih.govnih.gov In mammals, the production of a related compound, 2-keto-3-deoxy-d-glycero-d-galacto-nonulosonic acid (Kdn), from mannose is a conserved process. nih.govnih.gov It is hypothesized that this pathway serves not for glycosylation but as a mechanism to control physiological levels of mannose, buffering its potential toxicity. nih.govnih.gov This highlights the evolutionary adaptability of pathways involving 2-keto-3-deoxy-acid intermediates across different domains of life.

Advanced Synthetic Strategies and Biocatalytic Production of 3 Deoxy D Gluconic Acid

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

The limitations of traditional multi-step chemical syntheses, which often involve harsh conditions and produce racemic mixtures, have spurred interest in chemo-enzymatic and biocatalytic methods. researchgate.netmdpi.com These approaches offer high specificity, mild reaction conditions, and the ability to produce stereochemically pure compounds. nih.gov A notable chemo-enzymatic strategy involves a two-step cascade process where a sugar, such as L-arabinose, is first chemically oxidized using a gold-based catalyst, followed by enzymatic dehydration with a dihydroxyacid dehydratase to yield the corresponding 2-keto-3-deoxy sugar acid. rsc.org

A highly efficient and economical method for producing 3-Deoxy-D-gluconic acid is the direct, one-step biocatalytic dehydration of D-gluconate. researchgate.netnih.gov This process utilizes a specific enzyme, gluconate dehydratase, to convert the readily available D-gluconate substrate into this compound. nih.gov The key advantages of this method are its simplicity and high efficiency. Research has demonstrated that this enzymatic reaction can achieve a nearly complete conversion of D-gluconate into stereochemically pure D-KDG with final yields of approximately 90%. researchgate.netnih.gov A significant benefit of this biocatalytic route is the absence of side-product formation, which simplifies downstream processing and purification. researchgate.netnih.gov The reaction takes advantage of the enol-keto tautomerism of the initial product to drive the conversion to completion. nih.gov

The feasibility of the one-step biocatalytic dehydration is largely dependent on the availability and stability of the enzyme catalyst. A breakthrough in this area has been the application of a recombinant gluconate dehydratase (GAD) from the hyperthermophilic crenarchaeon Thermoproteus tenax. researchgate.netnih.gov This enzyme, which catalyzes the dehydration of gluconate to produce 2-keto-3-deoxygluconate (B102576), has been successfully overproduced in host organisms like Escherichia coli, enabling its large-scale preparation. nih.govuniprot.org

The intrinsic thermostability of the GAD from T. tenax is a major asset, allowing for a simplified and rapid purification protocol. nih.gov The process typically involves just two main steps: heat precipitation to remove host proteins, followed by ammonium (B1175870) sulfate (B86663) precipitation to isolate the pure, active enzyme. This stability also reduces the risk of microbial contamination during the reaction, which is run at an optimal temperature of 70°C. The straightforward purification and high stability make this recombinant enzyme a robust biocatalyst suitable for lab-scale and gram-scale production of this compound. nih.gov

ParameterConditionSource
Enzyme Recombinant Gluconate Dehydratase (GAD) researchgate.netnih.gov
Source Organism Thermoproteus tenax nih.govuniprot.org
Substrate D-gluconate (100 mM)
Buffer 50 mM Tris-HCl (pH 7.5)
Optimal Temperature 70°C
Conversion Yield ~90% researchgate.netnih.gov
Product Purity Stereochemically pure D-KDG nih.govnih.gov

One-Step Biocatalytic Dehydration from D-gluconate

Asymmetric Chemical Synthesis Methodologies

While biocatalytic routes are highly effective, asymmetric chemical synthesis provides an alternative pathway to this compound and its derivatives. These methods are crucial for creating specific stereoisomers and for synthesizing analogues that may not be accessible through enzymatic means. Traditional chemical approaches often start from carbohydrate precursors. researchgate.net

A key strategy in the asymmetric synthesis of this compound involves the glyoxylate-ene reaction. researchgate.net One established method uses a homoallylic silyl (B83357) ether which undergoes a glyoxylate-ene reaction, where the crucial step for controlling the stereochemistry is a Sharpless asymmetric epoxidation. researchgate.netthieme-connect.com This sequence allows for the precise construction of the chiral centers found in the target molecule. Another approach demonstrated the synthesis of the methyl ester of this compound through an organocatalytic regioselective aldol (B89426) reaction between protected hydroxyacetone (B41140) and optically pure glyceraldehyde. researchgate.net These stereoselective methods highlight the power of modern organic chemistry to build complex, chiral molecules from simpler starting materials. researchgate.net

Metabolic Engineering for Enhanced Production in Microorganisms

Metabolic engineering offers a powerful platform for the in vivo production of valuable chemicals like this compound. This involves rationally modifying the metabolic pathways of microorganisms to enhance the flux towards a desired product. researchgate.netbohrium.com this compound is a natural intermediate in the Entner-Doudoroff (ED) pathway, which is active in many bacteria for glucose degradation. researchgate.netrsc.org In this pathway, D-gluconic acid is dehydrated to form 2-keto-3-deoxy-D-gluconic acid (KDG), which is then cleaved by KDG aldolase (B8822740) into pyruvate (B1213749) and D-glyceraldehyde. researchgate.net Engineering strategies focus on overexpressing key upstream enzymes and deleting downstream enzymes to cause the accumulation of the target intermediate. mit.eduvtt.fi

Filamentous fungi, such as Aspergillus species, are attractive hosts for producing organic acids due to their high secretion capacity and tolerance to low pH environments. rsc.orgresearchgate.net The catabolism of sugar acids in Aspergillus niger involves a 2-keto-3-deoxygluconate aldolase, the enzyme responsible for breaking down this compound. frontiersin.org

Strain Engineering and Pathway Optimization

The microbial production of this compound, also known as 2-keto-3-deoxy-D-gluconate (KDG), relies on the strategic redirection of central carbon metabolism towards the target molecule. Metabolic engineering and pathway optimization in host organisms like Escherichia coli and Pseudomonas species are crucial for achieving high titers and yields. Key strategies include enhancing precursor availability, eliminating competing metabolic pathways, and preventing product degradation. researchgate.net

A primary goal in strain engineering is to channel the flow of carbon from primary metabolites, such as glucose-6-phosphate (G6P), towards the desired biosynthetic pathway. mit.edu A common and effective strategy in E. coli involves the deletion of genes at the entry points of major catabolic pathways. Knocking out the genes pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) blocks the entrances to glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. mit.edunih.gov This dramatically increases the intracellular pool of G6P available for heterologous pathways. Furthermore, this genetic modification eliminates carbon catabolite repression by glucose, allowing the engineered strain to utilize alternative carbon sources like xylose or arabinose for growth and maintenance, while reserving glucose specifically for product synthesis. nih.govnih.gov In studies on the related D-glucaric acid, this approach increased the product yield on glucose by 9- to 18-fold. nih.gov

Another critical aspect of pathway optimization is the elimination of pathways that consume the target product. KDG is a natural intermediate in the Entner-Doudoroff (ED) pathway, where it is cleaved by KDG aldolase into pyruvate and glyceraldehyde. researchgate.netnih.gov Therefore, to enable the accumulation of KDG, genes encoding for its catabolism must be inactivated. In E. coli, this would involve deleting the gene for 2-oxo-3-deoxy-D-gluconate aldolase. researchgate.net

Pseudomonas species, which naturally utilize the ED pathway as their primary route for glucose metabolism, are also attractive hosts. oup.com In Pseudomonas putida, it has been shown that over 90% of consumed glucose flows through the ED pathway via the intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG). asm.orgnih.gov Engineering these organisms would involve inactivating the KDPG aldolase (eda) gene to prevent the cleavage of the phosphorylated intermediate, which could then be dephosphorylated to yield the final product. nih.govmdpi.com Additionally, manipulation of transcriptional regulators, such as HexR which controls the expression of ED pathway genes, can be used to fine-tune metabolic flux. mdpi.com

The table below summarizes key genetic engineering strategies that have been successfully applied to improve the production of sugar acids in E. coli, with principles directly applicable to this compound production.

Host OrganismGene Target(s)Engineering StrategyReported Outcome for Sugar Acid ProductionReference
Escherichia colipgi, zwfDeletion of genes for glycolysis and pentose phosphate pathway entryEliminated glucose catabolite repression and increased D-glucaric acid yield from glucose up to 18-fold by reserving glucose for product formation. nih.govnih.gov
Escherichia coligalK, dgoKDeletion of genes for D-galactose and D-galactonic acid catabolismBlocked consumption of precursor and intermediate, enabling accumulation of 24 g/L of D-galactonic acid. researchgate.net
Escherichia coliackA, pta, poxBDeletion of genes for major acetate (B1210297) production pathwaysReduced accumulation of inhibitory acetate, improving strain robustness and carbon efficiency for target product. mdpi.comfrontiersin.org
Escherichia coliptsGDeletion of main glucose permease geneReduced glucose uptake rate and uncoupled it from phosphoenolpyruvate (B93156) (PEP), increasing PEP availability for biosynthesis. mdpi.comfrontiersin.org
Pseudomonas plecoglossicidaeddDeletion of 6-phosphogluconate dehydratase geneShowed a remarkably negative effect on cell growth using 2-ketogluconic acid (2KGA) as a substrate, which was beneficial to 2KGA production, with an increase of 8%. nih.gov

Systems Biocatalysis for Metabolite Synthesis

Systems biocatalysis leverages the power of enzymatic cascades to synthesize valuable chemicals from simple precursors, often in cell-free or one-pot reaction setups. researchgate.netdntb.gov.ua This approach avoids the complexities of in-vivo metabolism, such as competing metabolic pathways, cellular regulation, and product toxicity to the host. The synthesis of this compound (KDG) is an excellent example of the efficiency and specificity that systems biocatalysis can offer.

A highly effective and straightforward one-step synthesis of KDG from D-gluconate has been developed using a recombinant gluconate dehydratase (GAD). nih.gov The enzyme, originally from the hyperthermophilic crenarchaeon Thermoproteus tenax, is well-suited for biocatalysis due to its intrinsic stability. nih.govnih.gov It can be readily overproduced in E. coli, and its thermostability allows for a simple and rapid purification process involving heat precipitation to remove host proteins. nih.gov

This biocatalytic process is highly advantageous over traditional multi-step chemical syntheses, which often suffer from low stereospecificity and the generation of unwanted by-products. researchgate.netnih.gov The enzymatic dehydration of D-gluconate results in the complete conversion to stereochemically pure D-KDG with a final yield of approximately 90% and no detectable side-product formation. nih.gov The final product can be easily separated from the enzyme via ultrafiltration, making the process scalable and resource-efficient. nih.gov

The key details of this highly efficient biocatalytic system are presented in the table below.

ParameterDescriptionReference
Enzyme Gluconate Dehydratase (GAD) nih.govnih.gov
Enzyme Source Thermoproteus tenax (hyperthermophilic crenarchaeon) nih.govnih.gov
Production Host Recombinantly expressed in Escherichia coli nih.gov
Substrate D-gluconate nih.gov
Product 2-keto-3-deoxy-D-gluconate (KDG) nih.gov
Conversion Type One-step enzymatic dehydration researchgate.netnih.gov
Key Advantage Complete conversion to stereochemically pure product with ~90% yield. nih.gov

The concept of systems biocatalysis can be extended to use the synthesized KDG as a platform intermediate for producing other valuable chemicals. Artificial enzyme cascades can be designed to convert KDG into value-added amino acids like L-alanine and L-serine in a cell-free system. mdpi.com Such a cascade typically involves cleaving KDG into pyruvate and D-glyceraldehyde, followed by transamination reactions to yield the desired amino acids. mdpi.com This modular approach highlights the potential of KDG as a key building block in biocatalytic networks. Furthermore, KDG can be produced from complex biomass, such as alginate from seaweed, using multi-enzyme cell-free systems that combine alginate lyases with oxidoreductases and cofactor regeneration systems. skemman.is

Biological and Ecological Significance of 3 Deoxy D Gluconic Acid

Role as a Central Metabolic Intermediate in Diverse Organisms

3-Deoxy-D-gluconic acid (KDG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many bacteria and archaea. nih.gov The ED pathway is considered a metabolic alternative to the more widely known glycolysis (Embden-Meyerhof-Parnas pathway) and is prevalent across all three domains of life, including cyanobacteria, algae, and some plants. nih.govwikipedia.orgpnas.org It is characterized by a unique set of enzymes that convert glucose or other sugar acids into pyruvate (B1213749) and glyceraldehyde-3-phosphate. wikipedia.org

The ED pathway has several variations, including non-phosphorylative, semi-phosphorylative, and phosphorylative routes, which differ in the point at which phosphate (B84403) groups are added to the sugar intermediates. researchgate.net

In the phosphorylative ED pathway , common in bacteria like Escherichia coli, 6-phosphogluconate is dehydrated to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.gov This key intermediate, KDPG, is then cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate. nih.govwikipedia.org

In the non-phosphorylative ED pathway , found in some archaea such as Sulfolobus solfataricus, D-gluconate is directly dehydrated to KDG. researchgate.net KDG is then cleaved by KDG aldolase into pyruvate and glyceraldehyde.

Some organisms utilize a modified or semi-phosphorylative ED pathway where KDG, formed from various sources, is phosphorylated by a specific KDG kinase to produce KDPG, thereby linking different carbohydrate degradation pathways to the central ED pathway. mdpi.comtandfonline.com

This metabolic flexibility underscores the central role of KDG and its phosphorylated derivative, KDPG, in integrating various nutrient sources into the core energy-producing metabolism of diverse organisms. mdpi.com

EnzymeReaction CatalyzedPathway Step
6-phosphogluconate dehydratase (Edd)6-phosphogluconate → 2-keto-3-deoxy-6-phosphogluconate (KDPG) + H₂OUnique to phosphorylative ED pathway. nih.gov
KDPG aldolase (Eda)2-keto-3-deoxy-6-phosphogluconate (KDPG) → Pyruvate + Glyceraldehyde-3-phosphateCleavage step in the phosphorylative ED pathway. nih.govuniprot.org
Gluconate dehydratase (GAD)D-gluconate → 2-keto-3-deoxy-D-gluconate (KDG) + H₂OKey step in the non-phosphorylative ED pathway. nih.gov
KDG kinase (KdgK)2-keto-3-deoxy-D-gluconate (KDG) + ATP → 2-keto-3-deoxy-6-phosphogluconate (KDPG) + ADPLinks KDG from various sources to the phosphorylative ED pathway. mdpi.comtandfonline.com

Importance in Microbial Carbon Source Utilization and Adaptation

The ability to metabolize a variety of carbon sources is a significant advantage for microorganisms, allowing them to adapt to diverse and changing environments. This compound is a convergent point for the breakdown of numerous complex carbohydrates, highlighting its importance in microbial nutritional flexibility. tandfonline.com

Many bacteria and fungi have evolved sophisticated enzymatic systems to degrade abundant environmental polysaccharides, with many of these catabolic pathways funneling into the production of KDG.

Pectin (B1162225) Degradation : Pectin is a major structural polysaccharide in the cell walls of terrestrial plants. asm.orgnih.gov Pectinolytic microorganisms, including plant pathogens like Erwinia and various soil bacteria, secrete a battery of enzymes such as pectinases, pectate lyases, and polygalacturonases. nih.govresearchgate.netmicrobenotes.com These enzymes break down the complex pectin polymer into smaller oligosaccharides. researchgate.net Intracellularly, these fragments are further processed through a series of reactions that ultimately yield KDG, which is then typically phosphorylated to KDPG and catabolized via the ED pathway. researchgate.net

Alginate Degradation : Alginate is a primary polysaccharide component of marine brown algae, representing a vast carbon reservoir in marine ecosystems. nih.govnih.gov Many marine bacteria, with genera like Pseudoalteromonas, Vibrio, and Agarivorans being prominent examples, are proficient alginate degraders. nih.govnih.govmdpi.com These microbes secrete alginate lyases that cleave alginate into unsaturated monomers or oligomers. frontiersin.org These products are transported into the periplasm and cytoplasm, where they are converted to an intermediate known as 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH). frontiersin.org A specific DEH reductase then reduces DEH to KDG, which subsequently enters the central metabolic pathways. frontiersin.org

Uronic Acid Degradation : Uronic acids, such as D-glucuronic acid and D-galacturonic acid, are acidic sugars that are constituents of many natural polysaccharides, including pectin and gums. microbenotes.comscribd.com Bacteria like E. coli possess metabolic pathways to utilize these acids. nih.govasm.org These pathways involve several enzymatic steps, including isomerization and dehydration, which convert various uronic acids and their derivatives, like D-mannonic and D-altronic acids, into KDG. researchgate.net

Complex CarbohydratePrimary SourceExample Degrading MicroorganismsKey Degradation Intermediate
PectinTerrestrial plant cell wallsErwinia, Bacillus, EnterobacteriaceaeThis compound (KDG) researchgate.netmicrobenotes.com
AlginateMarine brown algaePseudoalteromonas, Vibrio, Flavobacterium, AgarivoransThis compound (KDG) nih.govmdpi.comfrontiersin.org
Uronic Acids (e.g., Glucuronic acid)Plant gums, proteoglycansEscherichia coli, Serratia marcescensThis compound (KDG) asm.orgresearchgate.net

The microbial degradation of complex organic matter is a cornerstone of global biogeochemical cycles. The role of KDG as a central hub in these processes gives it significant ecological importance. In marine environments, the breakdown of massive quantities of alginate from brown algae by bacteria is a critical step in the marine carbon cycle, channeling carbon from primary producers back into the microbial loop. asm.orgnih.gov Similarly, on land, the decomposition of pectin-rich plant biomass by soil microbes is essential for nutrient turnover and soil health, preventing the accumulation of dead organic material. asm.orgnih.gov The metabolic pathways that funnel these diverse biopolymers into a common intermediate like KDG represent a highly efficient evolutionary strategy, allowing microorganisms to thrive in various ecological niches by capitalizing on available carbon sources. asm.org

Degradation of Complex Carbohydrates (e.g., Pectin, Alginate, Uronic Acids)

Involvement as a Precursor in Bacterial (Lipo)polysaccharide and Cell Wall Component Biosynthesis

Beyond its role in catabolism, this compound and related 2-keto-3-deoxy sugar acids are fundamental building blocks for the synthesis of essential bacterial structures. researchgate.netnih.gov These molecules are integral constituents of bacterial polysaccharides, lipopolysaccharides (LPS), and other cell wall components that are crucial for cellular integrity, protection, and interaction with the environment. nih.govnih.gov

LPS, a major component of the outer membrane of most Gram-negative bacteria, consists of three parts: lipid A, a core oligosaccharide, and an O-antigen polysaccharide. The biosynthesis of the core region often involves unique sugars, such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a sugar acid structurally related to KDG. nih.gov The pathways that synthesize these specialized sugars are linked to central carbohydrate metabolism, where KDG is an intermediate.

Furthermore, the bacterial cell wall itself, composed of peptidoglycan, requires a steady supply of precursors, including specific amino acids like D-glutamic acid, for its synthesis and maintenance. nih.govembopress.org The metabolic networks that generate these precursors are intricately connected with the central pathways of sugar acid metabolism, including the ED pathway. Therefore, KDG not only serves as a key metabolite for generating energy but also acts as a crucial precursor, channeling carbon into the biosynthetic routes that produce the very structures essential for bacterial life and survival. researchgate.netnih.gov

Research Methodologies and Analytical Approaches for 3 Deoxy D Gluconic Acid Studies

Spectroscopic and Chromatographic Techniques for Detection and Quantification

The detection and quantification of 3-Deoxy-D-gluconic acid and its metabolites are crucial for understanding its role in various biological pathways. A suite of advanced analytical techniques, including liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, enzymatic assays, and various forms of chromatography, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound and related compounds. This method offers high sensitivity and selectivity, allowing for the identification and quantification of metabolites in complex biological matrices. researchgate.netlcms.cz

In a typical LC-MS setup, the sample is first separated by liquid chromatography, often using a column with a stationary phase tailored for polar molecules, such as an Asahipak NH2P-50 polyamide silica (B1680970) column. researchgate.net The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, for instance, an aqueous solution of ammonium (B1175870) formate (B1220265). researchgate.netiaea.org This separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for this type of analysis. iaea.org The ESI process generates charged droplets from which ions of the analytes are produced. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In the analysis of this compound and its derivatives, negative ion mode is often preferred, where the most intense signals may correspond to adducts with formate anions (HCOO-) or deprotonated molecules. researchgate.netiaea.org

Untargeted metabolomics studies utilizing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) have successfully identified a wide range of metabolites, including organic acids like this compound, in various biological samples. nih.gov These studies often involve data acquisition in full scan mode to capture a broad spectrum of ions, followed by MS/MS analysis for structural elucidation of identified compounds. nih.gov The high resolution and mass accuracy of TOF mass analyzers are particularly advantageous for identifying unknown metabolites. lcms.cz

Table 1: LC-MS Parameters for Metabolite Analysis

Parameter Typical Setting Reference
Chromatography Column Asahipak NH2P-50 polyamide silica researchgate.net
UPLC BEH amide column researchgate.net
Mobile Phase Acetonitrile and aqueous ammonium formate researchgate.netiaea.org
Water and acetonitrile researchgate.net
Ionization Source Electrospray Ionization (ESI) iaea.org
MS Analyzer Quadrupole Time-of-Flight (Q-TOF) nih.gov
Ion Detection Mode Negative Ion Mode researchgate.netiaea.org
Data Acquisition Full scan mode (m/z 100-1000) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the metabolic fate of compounds like this compound. scite.ai In metabolic tracer studies, isotopically labeled precursors, such as ¹³C-labeled glucose, are introduced into a biological system. The incorporation of these stable isotopes into various metabolites can then be tracked using NMR.

For instance, ¹⁹F NMR has been employed to study the metabolism of 2-deoxy-2-fluoro-D-glucose (FDG), a glucose analog. nih.gov These studies have successfully identified several fluorinated metabolites, providing insights into the pathways involved. nih.gov The chemical shifts in the NMR spectrum are unique to each compound and its specific atomic environment, allowing for the identification and structural elucidation of metabolites. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for assigning the structure of novel metabolites. researchgate.net

In the context of this compound research, NMR can be used to confirm the structure of the acid and its derivatives formed through metabolic processes. For example, in studies of FDG metabolism in Arabidopsis thaliana, NMR was used alongside LC-MS to identify 2-deoxy-2-fluoro-gluconic acid as a major metabolic product. researchgate.netnih.gov

Enzymatic Assays and Spectrophotometric Detection

Enzymatic assays provide a specific and sensitive method for the quantification of this compound and its precursors or related compounds. These assays rely on the high specificity of enzymes to catalyze a particular reaction. The progress of the reaction is then monitored, often by spectrophotometry.

A common approach involves a coupled enzyme assay where the product of one enzymatic reaction becomes the substrate for a subsequent reaction that produces a detectable change, such as a change in absorbance. For example, the determination of D-gluconic acid can be achieved through a series of enzymatic reactions. oiv.int First, D-gluconate is phosphorylated by gluconate kinase (GK) to produce D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), leading to the formation of reduced nicotinamide adenine dinucleotide phosphate (NADPH). oiv.int The increase in NADPH is directly proportional to the initial amount of D-gluconic acid and can be measured spectrophotometrically at 340 nm. oiv.int

Similar principles can be applied to the study of enzymes involved in this compound metabolism. For example, the activity of 2-keto-3-deoxy-D-gluconate dehydrogenase can be assayed by monitoring the change in NADH or NADPH concentration. nih.gov These enzymatic methods are valuable for both quantifying the compound of interest and for characterizing the kinetic properties of the enzymes involved in its metabolism.

Table 2: Components of an Enzymatic Assay for D-Gluconic Acid

Component Function Reference
Gluconate Kinase (GK) Phosphorylates D-gluconate oiv.int
6-Phosphogluconate Dehydrogenase (6-PGDH) Oxidizes D-gluconate-6-phosphate oiv.int
Adenosine Triphosphate (ATP) Phosphate donor oiv.int
Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Coenzyme, electron acceptor oiv.int
Spectrophotometer Measures absorbance at 340 nm oiv.int

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are fundamental chromatographic techniques used for the separation and analysis of carbohydrates and their derivatives, including this compound. researchgate.net

TLC is a simple, rapid, and cost-effective method for qualitative analysis. nih.gov It involves spotting the sample onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber with a suitable mobile phase. The separation of compounds is based on their differential migration up the plate, which is influenced by their polarity and interaction with the stationary and mobile phases. nih.gov For acidic carbohydrates, specific mobile phase systems and visualization reagents are required. researchgate.net

HPLC offers higher resolution and quantitative capabilities compared to TLC. It utilizes a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The components in the mixture are separated based on their different interactions with the adsorbent. Various detectors, such as refractive index or UV-Vis detectors, can be used to detect the separated compounds. iaea.org HPLC has been used for the analysis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose and its decomposition products, demonstrating its utility in separating closely related sugar acids. iaea.org

Structural Biology Techniques for Enzyme Characterization

Understanding the three-dimensional structure of enzymes involved in the metabolism of this compound is essential for elucidating their catalytic mechanisms and substrate specificity. X-ray crystallography has been a pivotal technique in this regard.

X-ray Crystallography of Related Enzymes and Protein Structures

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. In this method, a crystallized protein is irradiated with a beam of X-rays. The scattering of these X-rays by the atoms in the crystal produces a diffraction pattern, from which the electron density and, subsequently, the positions of the atoms in the molecule can be determined.

The crystal structures of several enzymes related to the metabolism of this compound have been solved. For instance, the structure of 2-keto-3-deoxy-D-gluconate dehydrogenase (KduD) from Streptococcus agalactiae has been determined, providing insights into its function in the metabolic pathway of unsaturated uronic acids. nih.gov Similarly, the crystal structure of DEH reductase from Sphingomonas sp. A1, which converts 4-deoxy-L-erythro-5-hexoseulose uronic acid to 2-keto-3-deoxy-D-gluconic acid, has been resolved at high resolution. mdpi.com

Table 3: Examples of Crystal Structures of Enzymes Related to this compound Metabolism

Enzyme Organism Resolution (Å) PDB ID Reference
2-keto-3-deoxy-D-gluconate dehydrogenase (DhuD) Streptococcus agalactiae 2.90 4U8G nih.gov
DEH reductase (A1-R) Sphingomonas sp. A1 ~1.6 N/A mdpi.com
KdgF Yersinia enterocolitica 1.5 N/A mpg.de

Genetic Engineering and Molecular Biology Techniques

The study of this compound (KDG) metabolism has been significantly advanced by the application of genetic engineering and molecular biology techniques. These approaches have been instrumental in identifying and characterizing the genes and enzymes involved in KDG metabolic pathways, as well as for the targeted manipulation of these pathways for biotechnological purposes.

Gene Cloning, Expression, and Mutagenesis for Pathway Elucidation

The elucidation of metabolic pathways involving this compound heavily relies on the cloning and functional expression of the responsible genes. A common strategy involves identifying putative genes based on sequence homology to known metabolic enzymes and then expressing them in a heterologous host, most frequently Escherichia coli, to characterize the activity of the encoded protein.

For instance, in the study of glycosaminoglycan metabolism in Streptococcus agalactiae, two genes, gbs1892 and gbs1891, were overexpressed in E. coli. This allowed for the purification and characterization of the encoded isomerase (DhuI) and dehydrogenase (DhuD), respectively. These studies demonstrated that these enzymes are responsible for the conversion of 4-deoxy-L-threo-5-hexosulose-uronate (Dhu), a product of unsaturated uronic acids, into KDG. nih.gov Similarly, the gene encoding a D-gluconate dehydratase (gnaD) from Achromobacter xylosoxidans was identified and cloned using degenerate primers designed from the N-terminal amino acid sequence of the purified protein. researchgate.netpostech.ac.kr

Mutagenesis, including gene disruption and site-directed mutagenesis, is a powerful tool for confirming gene function and understanding the roles of specific amino acid residues in enzyme catalysis. In E. coli, mutants with a defective eda gene, which encodes the KDPG aldolase (B8822740), are unable to grow on gluconate, demonstrating the essential role of this enzyme in the Entner-Doudoroff pathway where KDG is an intermediate. Site-directed mutagenesis studies on an α-keto acid reductase from Sphingomonas sp. strain A1 identified Gly-38 and Arg-39 as crucial residues for NADPH binding, providing insights into the cofactor specificity of enzymes involved in KDG metabolism. kyoto-u.ac.jp

A more advanced mutagenesis technique, known as homologous grafting, has been employed to alter the stereoselectivity of aldolases. By analyzing the structures of homologous 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase and 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase, researchers were able to identify amino acid positions that determine stereoselectivity. Mutating these key positions led to a change in the enantiopreference of the enzymes. uni-duesseldorf.deplos.org

Table 1: Examples of Gene Cloning and Expression for Characterization of Enzymes in this compound Metabolism

Gene(s) Original Organism Host Organism for Expression Encoded Enzyme(s) Function in KDG Pathway Reference
gbs1892, gbs1891 Streptococcus agalactiae Escherichia coli Isomerase (DhuI), Dehydrogenase (DhuD) Conversion of Dhu to KDG nih.gov
gnaD Achromobacter xylosoxidans Escherichia coli D-gluconate dehydratase Dehydration of D-gluconate to KDG researchgate.netpostech.ac.kr
idnD, idnO, idnK Escherichia coli Escherichia coli (in crude cell extracts) L-idonate 5-dehydrogenase, 5-keto-D-gluconate 5-reductase, Gluconate kinase Interconversion of L-idonate and D-gluconate nih.govou.edu
kdgF Yersinia enterocolitica, Hahella chejuensis Escherichia coli 4,5-unsaturated monouronate ketonase Ketonization of unsaturated monouronates to produce KDG precursors mpg.de
A1-R Sphingomonas sp. A1 Escherichia coli DEH-specific reductase Conversion of DEH to KDG kyoto-u.ac.jp

Phylogenetic Analysis of Enzymes Involved in this compound Metabolism

Phylogenetic analysis provides valuable insights into the evolutionary relationships and functional diversity of enzymes involved in the metabolism of this compound. By comparing the amino acid sequences of these enzymes from different organisms, researchers can classify them into families and superfamilies and predict their functions.

For example, phylogenetic analysis of the D-gluconate dehydratase from Achromobacter xylosoxidans revealed that it belongs to the dihydroxy-acid dehydratase/phosphogluconate dehydratase family (COG0129) and is more closely related to 6-phosphogluconate dehydratase than to dihydroxy-acid dehydratase. researchgate.netpostech.ac.kr This is in contrast to archaeal D-gluconate dehydratases, which are part of the enolase superfamily (COG4948). researchgate.netpostech.ac.kr

Similarly, phylogenetic trees have been constructed for 2-keto-3-deoxy-D-gluconate (KDG) kinases and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolases from various Proteobacteria, Bacteroidetes, and Archaea. These analyses help in understanding the distribution and evolutionary history of these key enzymes in the Entner-Doudoroff pathway. mdpi.com A study on mannonate dehydratases, which can also lead to the formation of KDG, showed that those from Thermoplasma acidophilum are more closely related to bacterial mannonate dehydratases from the xylose isomerase-like superfamily than to those from the enolase superfamily. mdpi.com

These phylogenetic studies not only help in classifying newly discovered enzymes but also provide a framework for understanding the evolution of metabolic pathways and for identifying novel enzymes with potentially useful properties for biotechnology.

Systems Biology and Metabolic Modeling Approaches in Pathway Analysis

Systems biology and metabolic modeling are powerful approaches for analyzing the complex networks of reactions that constitute metabolic pathways, including those involving this compound. These methods allow for a holistic understanding of how these pathways are regulated and how they interact with other cellular processes.

In Escherichia coli, the metabolism of gluconate, a precursor of KDG, is controlled by two distinct systems, GntI and GntII. nih.govou.edunih.govpsu.edu Systems-level analysis of these two systems has revealed a complex regulatory network. The GntI system is the main pathway for gluconate catabolism, while the GntII system is now understood to be primarily involved in the catabolism of L-idonic acid, with D-gluconate as an intermediate. nih.govou.edu The expression of the genes in these systems is tightly regulated by repressors and activators, such as GntR and GntH, demonstrating a sophisticated control mechanism at the systems level. nih.gov

Metabolic modeling can also be used to predict metabolic pathways. For example, in the marine bacterium Microbulbifer sp. ALW1, a putative alginate metabolic pathway was predicted based on genomic and proteomic data. This predicted pathway involves the breakdown of alginate to unsaturated uronates, which are then converted to KDG and further metabolized via the Entner-Doudoroff pathway. researchgate.net

Furthermore, studies on the metabolism of glucose analogs, such as 3-deoxy-3-fluoro-D-glucose (3-FG), have provided insights into alternative metabolic routes. In vivo studies have shown that 3-FG can be oxidized to 3-deoxy-3-fluoro-D-gluconic acid, indicating the presence of enzymes capable of acting on modified glucose molecules and leading to the formation of KDG analogs. nih.gov

These systems-level approaches are crucial for understanding the integrated functioning of metabolic pathways and for designing effective metabolic engineering strategies for the production of valuable chemicals derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization methods for 3-Deoxy-D-gluconic acid?

  • Synthesis : this compound (CAS 498-43-1) can be synthesized via controlled degradation of glucose derivatives or enzymatic pathways, such as the Entner-Doudoroff pathway, which produces 2-keto-3-deoxy-6-phosphogluconate (KDPG) as an intermediate .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming hydroxyl group positions. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify purity and molecular weight .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Enzymatic assay kits, such as those using glucose dehydrogenase or coupled enzyme systems, enable specific quantification in complex samples like serum or cell lysates . Liquid Chromatography-Mass Spectrometry (LC-MS) with isotope-labeled internal standards improves sensitivity and accuracy, especially for low-concentration detection .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles compliant with EN 166 or NIOSH standards. Ensure proper ventilation to avoid aerosol formation, and store the compound in a dry, cool environment away from oxidizing agents .

Advanced Research Questions

Q. How does this compound contribute to the Maillard reaction and advanced glycation endproduct (AGE) formation?

  • As a reactive α-dicarbonyl intermediate, this compound accelerates AGE formation by crosslinking with lysine and arginine residues in proteins. Experimental models using LC-MS/MS can track its adducts in glycated hemoglobin or collagen . Adjusting pH (e.g., alkaline conditions) or adding competitive inhibitors like aminoguanidine can modulate reaction kinetics .

Q. What metabolic pathways involve this compound, and how can they be experimentally validated?

  • In microbial systems, the Entner-Doudoroff pathway converts glucose to pyruvate via KDPG, a phosphorylated derivative of this compound. Knockout strains or isotopic tracing (e.g., ¹³C-glucose) combined with metabolomics (GC-MS) can confirm pathway activity .

Q. How can researchers resolve contradictions in reported toxicity or reactivity data for this compound?

  • Analog studies (e.g., using D-gluconic acid or glucono-δ-lactone) can fill data gaps in toxicity profiles. Systematic reviews should prioritize peer-reviewed databases (PubMed, SCI-EXPANDED) and exclude non-GLP-compliant studies. Data quality metrics (e.g., OECD test guidelines) ensure reliability .

Q. What experimental design challenges arise in studying this compound’s role in protein crosslinking?

  • Key challenges include controlling reaction stoichiometry and minimizing side reactions. Fluorescent probes (e.g., thioflavin T) can monitor crosslinking dynamics in real-time. Use buffer systems (e.g., phosphate vs. Tris) to isolate pH-dependent effects .

Methodological Resources

  • Literature Search Strategies : For hazard screening, use search terms like "this compound toxicity" or "Maillard reaction intermediates" across PubMed, SCI-EXPANDED, and ProQuest. Filter results using exclusion criteria (e.g., non-peer-reviewed sources) .
  • Data Repositories : NIST Chemistry WebBook provides validated spectral data, while PubChem offers SMILES notations and bioassay links for structure-activity studies .

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